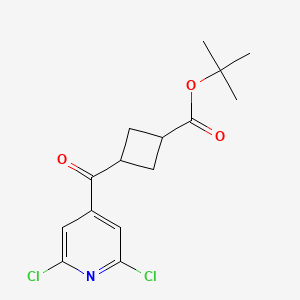
2-(3-Fluorophenyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)cyclohexan-1-amine is a chemical compound that belongs to the class of arylcyclohexylamines This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which is bonded to a cyclohexanamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)cyclohexan-1-amine typically involves several steps. One common method starts with the reaction of cyclohexanone with 3-fluorophenyl magnesium bromide to form the corresponding alcohol. This intermediate is then subjected to dehydration to yield the desired product. The reaction conditions often involve the use of acidic catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluorophenyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
2-(3-Fluorophenyl)cyclohexan-1-amine has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Studies have investigated its effects on biological systems, including its potential as a pharmacological agent.
Medicine: Research has focused on its anesthetic and analgesic properties, similar to those of ketamine.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(3-Fluorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine. This interaction leads to the inhibition of calcium ion influx, resulting in its anesthetic and analgesic effects .
Comparaison Avec Des Composés Similaires
2-(3-Fluorophenyl)cyclohexan-1-amine can be compared with other similar compounds, such as:
Ketamine: Both compounds share a similar structure and mechanism of action, but the presence of the fluorine atom in this compound may confer different pharmacological properties.
2-Fluorodeschloroketamine: This compound is another fluorinated analog of ketamine, with similar dissociative effects.
List of Similar Compounds
- Ketamine
- 2-Fluorodeschloroketamine
- Phencyclidine (PCP)
- Tiletamine
These compounds share structural similarities and often exhibit comparable pharmacological effects, making them subjects of interest in both scientific research and clinical applications.
Propriétés
Formule moléculaire |
C12H16FN |
|---|---|
Poids moléculaire |
193.26 g/mol |
Nom IUPAC |
2-(3-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16FN/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11-12H,1-2,6-7,14H2 |
Clé InChI |
YMNWSOHSDXGHDD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C2=CC(=CC=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate](/img/structure/B13906931.png)
![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)



![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)
![2-[(4-Morpholino)methyl]phenylzinc iodide](/img/structure/B13906970.png)
![(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol](/img/structure/B13906974.png)
![3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B13906978.png)



